N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include compounds similar to n-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, which suggests they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazine derivatives, including this compound, have been shown to exhibit kinase inhibitory activity . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their binding and transport properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the kinase inhibitory activity of pyrazine derivatives suggests that this compound may inhibit kinase enzymes, thereby affecting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, pyrazine derivatives have been shown to influence the metabolism of amino acids and nucleotides, which are essential for cell growth and function. The study of these metabolic pathways can provide insights into the biochemical roles of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-cyclopropyl-3-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)pyrazine-2-carboxamide.
Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10(8-1-2-8)3-4-14-11(16)9-7-12-5-6-13-9/h5-8,10,15H,1-4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMNTBBIKZHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=NC=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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